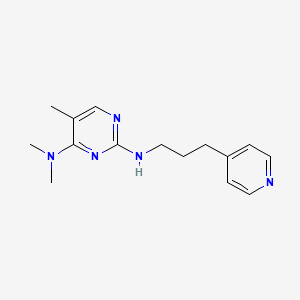![molecular formula C23H18N2O6S B4058430 N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Vue d'ensemble
Description
The compound “N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including hydroxyl groups (-OH), a nitro group (-NO2), and a sulfonamide group (-SO2NH2). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves multiple aromatic rings (the naphthyl and phenyl groups), which could contribute to its stability and potentially its reactivity . The presence of the nitro, hydroxyl, and sulfonamide groups could also impact the compound’s polarity and solubility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The hydroxyl groups could potentially engage in hydrogen bonding or deprotonation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. For example, it might have a relatively high melting point due to the stability of the aromatic rings. The presence of polar functional groups could also make it soluble in polar solvents .Applications De Recherche Scientifique
Antibacterial Agents
A study highlighted the synthesis of various sulfonamide derivatives, including those structurally related to the specified chemical, showing potent antibacterial properties against different bacterial strains. These compounds were developed by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, followed by substitution at the N-atom with alkyl/aralkyl halides. The derivatives displayed significant antibacterial activity and varying degrees of enzyme inhibition, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Antimicrobial Activity
Another research effort involved the synthesis of sulfonamide derivatives through reactions involving 4-chloroaniline and various aldehydes to produce compounds with antimicrobial properties. These synthesized compounds were tested against bacterial species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showing promising antimicrobial activities (Patel et al., 2011).
Computational Studies
A computational study on a newly synthesized sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride was performed. This study utilized spectroscopic tools and SCXRD studies for structural characterization. Additionally, it investigated the compound's interaction with proteins through molecular dynamics simulations, shedding light on its potential bioactive properties (Murthy et al., 2018).
Precursors for Dyes
Research on the preparation of precursors for “Acid Alizarin Violet N” derivatives involved chlorosulfonation and subsequent reactions leading to the synthesis of azobenzenesulfonamide derivatives. This process highlights the utility of sulfonamide derivatives in the synthesis of complex dyes, indicating their application in material science and textile industry (Katritzky et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-14-6-9-17(25(28)29)13-22(14)32(30,31)24-16-8-11-20(26)19(12-16)23-18-5-3-2-4-15(18)7-10-21(23)27/h2-13,24,26-27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPPSCFRDZQUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4058359.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)
![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)



![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
![methyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058423.png)

![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B4058428.png)
![ethyl [2-chloro-6-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4058441.png)

